METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a difluorophenoxy group, an acetylamino group, and a methyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with methyl 3-amino-2-thiophenecarboxylate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It has been investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-AMINO-2-THIOPHENECARBOXYLATE: A simpler thiophene derivative used in similar applications.
ETHYL 2-AMINO-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE: Another thiophene derivative with different substituents on the aromatic ring
Uniqueness
METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the difluorophenoxy group, which can enhance its chemical stability and biological activity compared to other thiophene derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[[2-(2,4-difluorophenoxy)acetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(15)6-9(11)16/h2-6H,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZRPSIMGOJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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